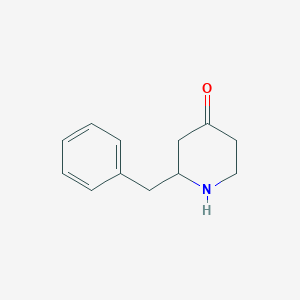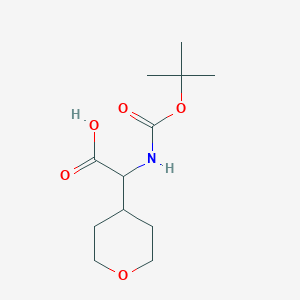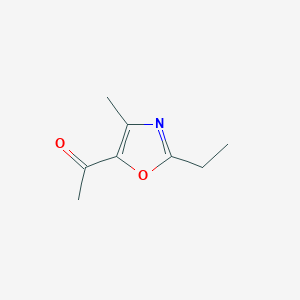
5-Acetyl-2-ethyl-4-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is a colorless, odorless, and crystalline solid that is commonly used in scientific research. This compound is synthesized through a simple and efficient method and has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
5-Acetyl-2-ethyl-4-methyloxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Acetyl-2-ethyl-4-methyloxazole in lab experiments is its simple and efficient synthesis method. Additionally, it has various applications in scientific research and has been shown to exhibit antibacterial, antifungal, and antitumor activities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the use of 5-Acetyl-2-ethyl-4-methyloxazole in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound can be used in the development of new fluorescent probes for bioimaging. Further research can also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic organic compound that has various applications in scientific research. It is synthesized through a simple and efficient method and has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has many potential applications in the development of new drugs and pharmaceuticals and can be used in the development of new fluorescent probes for bioimaging. Further research can be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Applications De Recherche Scientifique
5-Acetyl-2-ethyl-4-methyloxazole has various applications in scientific research. It is commonly used as a building block in the synthesis of other heterocyclic compounds. It is also used in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been used in the synthesis of fluorescent probes for bioimaging.
Propriétés
Numéro CAS |
167405-19-8 |
|---|---|
Nom du produit |
5-Acetyl-2-ethyl-4-methyloxazole |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 |
Clé InChI |
FANPJBIOQFNELR-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
SMILES canonique |
CCC1=NC(=C(O1)C(=O)C)C |
Synonymes |
Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

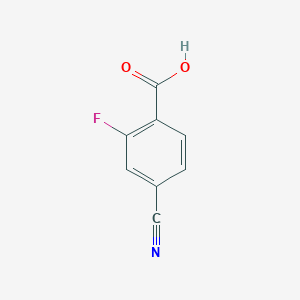
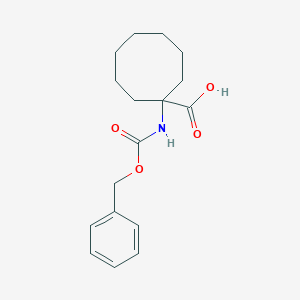
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)
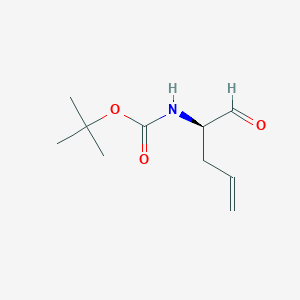

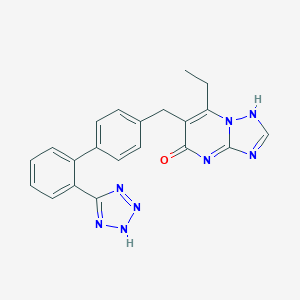
![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

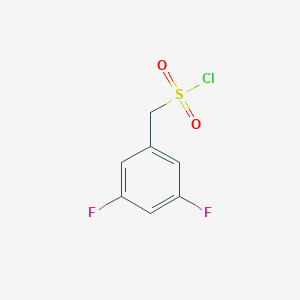

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
